tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
Description
Chemical Structure and Properties tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate (CAS: 2649788-79-2) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine (Br), cyano (CN), and fluorine (F) groups at positions 4, 3, and 7, respectively. The tert-butyl carbamate group at position 2 acts as a protective moiety, enhancing stability during synthetic processes .
Synthesis and Applications
This compound is typically synthesized via multi-step reactions involving bromination, cyanation, and fluorination of a benzo[b]thiophene precursor, followed by carbamate protection. Its high purity (98%) and commercial availability (e.g., from Brand: RON, CAS: 2649788-79-2) make it valuable in pharmaceutical intermediates and organic synthesis, particularly in cross-coupling reactions .
Safety and Handling
Safety protocols (P210, P201, P101) emphasize avoiding heat sources and ensuring proper handling to prevent decomposition. The bromine and fluorine substituents contribute to its reactivity, necessitating controlled storage conditions .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-14(2,3)20-13(19)18-12-7(6-17)10-8(15)4-5-9(16)11(10)21-12/h4-5H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAMFJRYGMZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactionsThe final step involves the protection of the amino group with a tert-butyl carbamate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence its binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signaling and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Cores
A. Benzo[b]thiophene vs. Thiazole Derivatives
- tert-Butyl (4-bromothiazol-2-yl)carbamate (CAS: 944804-88-0): Similarity: 0.83 Key Differences: Replaces benzo[b]thiophene with a thiazole ring. Lacks the cyano and fluorine substituents. Reactivity: Bromine on thiazole is more reactive in nucleophilic substitutions due to the electron-deficient nitrogen in the ring .
B. Benzo[d]thiazole Derivatives
- tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate: Similarity: Not quantified but structurally closer. Key Differences: Benzo[d]thiazole contains both sulfur and nitrogen, unlike benzo[b]thiophene (sulfur only).
Substituent-Driven Comparisons
A. Bromine vs. Other Halogens
- tert-Butyl (4-chloro-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate (hypothetical): Chlorine’s lower electronegativity reduces reactivity in cross-couplings compared to bromine.
B. Cyano Group Impact
- tert-Butyl (4-bromo-7-fluorobenzo[b]thiophen-2-yl)carbamate (lacks cyano): Reduced electron-withdrawing effects, altering reaction kinetics in aromatic substitutions.
Functional Group Variations
A. Carbamate vs. Amine Derivatives
- 4-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS: 383131-15-5):
B. tert-Butyl (2-cyanoethyl)carbamate ():
- A linear analogue with a cyanoethyl chain. Lacks aromaticity, leading to divergent applications in peptide synthesis rather than heterocyclic chemistry.
Reactivity and Stability Profiles
| Compound | Core Structure | Substituents | Reactivity in Suzuki Coupling | Thermal Stability |
|---|---|---|---|---|
| Target Compound | Benzo[b]thiophene | Br, CN, F | High (Br position) | Moderate |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | Thiazole | Br | Moderate | High |
| 4-Bromo-6-fluorobenzo[d]thiazol-2-amine | Benzo[d]thiazole | Br, F | High | Low (amine prone to oxidation) |
Biological Activity
tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic compound categorized as a carbamate. Its unique structure, featuring a tert-butyl group and various halogenated substituents, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrFN2O2S, with a molecular weight of approximately 360.25 g/mol. The presence of functional groups such as bromine, fluorine, and cyano enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15BrFN2O2S |
| Molecular Weight | 360.25 g/mol |
| CAS Number | 2649788-79-2 |
Biological Activities
Research indicates that derivatives of benzo[b]thiophene exhibit various biological activities, including:
1. Anticancer Activity
Studies on similar thiophene compounds suggest that they can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation by modulating key signaling pathways involved in cell survival and death.
2. Antimicrobial Properties
Compounds containing thiophene moieties have been explored for their antimicrobial effects. Preliminary investigations indicate that this compound may exhibit activity against certain bacterial strains, although specific efficacy data are still emerging.
3. Anti-inflammatory Effects
Thiophenes are known for their anti-inflammatory properties due to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX). The presence of electron-withdrawing groups like bromine and fluorine may enhance these effects by increasing the compound's reactivity.
The biological effects of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Its structural features allow it to interact with various receptors, modulating their activity.
- Reactive Metabolites : The metabolism of this compound may yield reactive intermediates that further participate in biological processes.
Case Studies
Several studies have investigated the biological activities of thiophene derivatives similar to this compound:
Anticancer Study : A study demonstrated that a related thiophene compound significantly inhibited tumor growth in vivo by inducing apoptosis in cancer cells through ERK pathway modulation .
Antimicrobial Research : Another study focused on the antimicrobial potential of thiophene derivatives, showing promising results against Gram-positive bacteria, suggesting that similar pathways may be applicable to this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile | Moderate | Yes | Enzyme inhibition |
| 2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile | High | Moderate | Receptor modulation |
| This compound | Promising | Emerging | Enzyme inhibition; receptor interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves functionalization of the benzo[b]thiophene core. Bromination and cyano-group introduction are critical steps, often requiring controlled temperatures (e.g., 0–5°C for bromine-sensitive intermediates) and anhydrous conditions. The tert-butyl carbamate group is introduced via carbamate coupling agents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is used for final purification. Yield improvements rely on stoichiometric control of halogenating agents and inert atmosphere maintenance to prevent side reactions .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at position 7, bromine at position 4).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereoelectronic effects, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .
- Validation : Cross-referencing spectral data with analogous benzo[b]thiophene derivatives ensures accuracy .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
- Stability Data : The compound is sensitive to moisture and light. Recommended storage: dry, inert atmosphere (argon), –20°C in amber vials. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when properly stored .
- Degradation Mitigation : Avoid prolonged exposure to acidic/basic conditions. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to prevent radical-mediated breakdown .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, CN, F) influence regioselectivity in electrophilic substitution reactions involving this compound?
- Mechanistic Insight :
- Bromine (strong σ-withdrawing, π-donor) directs electrophiles to meta positions relative to itself.
- Cyano (strong σ/π-withdrawing) further deactivates the ring, favoring electrophilic attack at the fluorine-adjacent position due to its inductive electron-withdrawing effect.
- Experimental Validation : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, corroborated by nitration/sulfonation experiments .
Q. What contradictions exist in literature regarding the biological activity of similar carbamate derivatives, and how can these be resolved experimentally?
- Contradictions : Some studies report carbamates as protease inhibitors, while others note negligible activity due to steric hindrance from the tert-butyl group .
- Resolution : Perform comparative assays (e.g., enzyme inhibition kinetics with/without tert-butyl modification) under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. Which computational models are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Models :
- Molecular Dynamics (MD) : Simulates solvent effects on transition states.
- Fukui Function Analysis : Identifies nucleophilicity hotspots (e.g., C-3 cyano group adjacent to C-4 bromine).
- Validation : Compare predicted reaction pathways with experimental outcomes using LC-MS to track intermediate formation .
Q. How can researchers address discrepancies in reported toxicity data for structurally related brominated benzo[b]thiophenes?
- Data Gaps : Limited ecotoxicity data for this compound; existing studies on analogs show moderate aquatic toxicity (e.g., LC50 = 10 mg/L in Daphnia magna) .
- Mitigation : Conduct OECD 201/202 guideline assays for freshwater algae and daphnids. Use QSAR models to extrapolate toxicity profiles based on logP and electronegativity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
